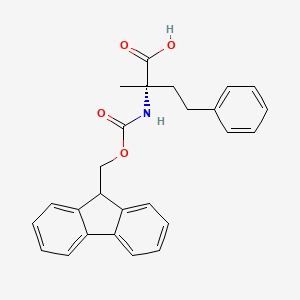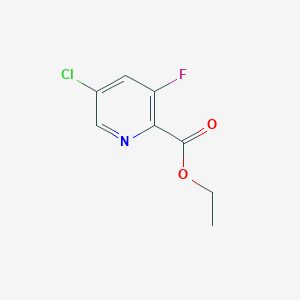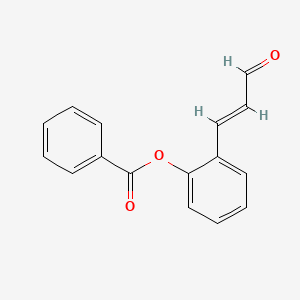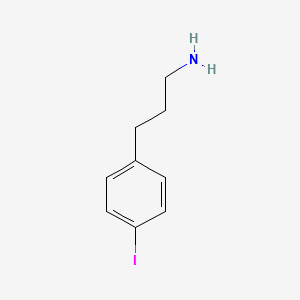
H-Ala-Phe-Gly-OH
描述
科学研究应用
肽折叠的构象研究
Owen 等人 (2012) 的一项研究探讨了甘氨酸和丙氨酸等氨基酸残基在肽折叠中的作用,这对于理解阿尔茨海默病等疾病至关重要。他们使用量子计算来研究甘氨酸和丙氨酸的构象变化,阐明了由自由基引发的肽解折叠机制,这一过程与肽错误折叠疾病有关(Owen 等人,2012)。
用于结构分析的核磁共振研究
Merutka 等人 (1995) 对肽(包括 H-Gly-Gly-X-Gly-Gly-OH)进行了 1H 核磁共振研究,以确定“无规卷曲”化学位移。这项研究对于理解各种条件下的肽结构至关重要,并且在结构生物学和药物设计中具有重要意义(Merutka 等人,1995)。
酶促和化学反应
Neubert 等人 (1985) 关于合成环状肽序列(包括 H-Leu-Met-Ala-Phe-Ile-Gly-OH)的工作探索了肽形成中涉及的复杂化学反应。这项研究有助于我们了解肽合成及其潜在的治疗应用(Neubert 等人,1985)。
质子化和配位研究
Koleva 等人 (2007) 研究了二肽丙氨酰苯丙氨酸 (H-Ala-Phe-OH),重点关注其质子化和配位能力,特别是与 Au(III)。此类研究在生物无机化学领域至关重要,提供了对金属-肽相互作用的见解,这些相互作用可能与药物化学相关(Koleva 等人,2007)。
蛋白酶催化的肽合成
Kuhl 等人 (1992) 关于在蛋白酶催化作用下进行肽合成(使用 Fmoc-Ala-OMe 和 Fmoc-Gly-OH 等化合物)的研究提供了对肽化学中酶催化反应的见解。这些知识对于开发肽和蛋白质的合成策略至关重要,这些策略在生物技术和制药领域有着广泛的应用(Kuhl 等人,1992)。
安全和危害
When handling “H-Ala-Phe-Gly-OH”, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
Peptides like “H-Ala-Phe-Gly-OH” have gained widespread popularity in the field of nanomedicine . They have found a range of applications, from drug delivery and biomaterials to new therapeutic paradigms . In the future, there is a need to make peptide synthesis greener, which can be achieved through solvent substitution, recycling and reduction, as well as exploring alternative synthetic methods .
属性
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-9(15)13(20)17-11(14(21)16-8-12(18)19)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,15H2,1H3,(H,16,21)(H,17,20)(H,18,19)/t9-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBKYZYFEXXUAK-ONGXEEELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the H-Ala-Phe-Gly-OH sequence in opioid peptide research?
A1: The this compound sequence, often found within larger peptides, plays a crucial role in opioid peptide research. While not inherently bioactive on its own, it serves as a framework for modifications that can dramatically influence the overall peptide's activity, potency, and selectivity towards different opioid receptors (mu, delta, kappa). [, , , , , , ]
Q2: How does the substitution of Glycine in the this compound sequence with other amino acids or moieties affect the activity of dermorphin analogues?
A2: Replacing Glycine in the this compound sequence, specifically within the context of dermorphin analogues, significantly impacts their opioid activity. Studies have explored substitutions with various amino acids like sarcosine and modifications like the ketomethylene linkage. These alterations often result in reduced opioid activity compared to the parent peptide, highlighting the importance of Glycine in maintaining the structural integrity required for optimal receptor interactions. [, ]
Q3: What is the role of the this compound sequence in the selectivity of opioid peptides towards mu or delta opioid receptors?
A3: The this compound sequence itself does not dictate selectivity towards mu or delta opioid receptors. This selectivity arises from the influence of flanking amino acid sequences within the larger peptide structure. For instance, in dermorphin, a mu-selective opioid, the presence of the C-terminal Tyr-Pro-Ser-NH2 sequence contributes to its mu receptor preference. [, , ]
Q4: How does the incorporation of D-amino acids, such as D-Alanine, in the this compound sequence impact the activity and stability of opioid peptides?
A4: Incorporating D-amino acids like D-Alanine into the this compound sequence, as observed in dermorphin and related peptides, is crucial for both their potent activity and enhanced stability. The presence of D-Alanine in the second position of dermorphin is essential for its high potency and selectivity for mu-opioid receptors. Moreover, the use of D-amino acids can increase resistance to enzymatic degradation, leading to a longer duration of action. [, , ]
Q5: Can you elaborate on the importance of the relative positioning of the tyrosine and phenylalanine residues within the this compound sequence and its impact on opioid activity?
A5: The precise spatial arrangement of the tyrosine and phenylalanine residues within the this compound sequence is crucial for opioid activity. These aromatic rings, particularly tyrosine at the N-terminal, are recognized as key pharmacophoric elements essential for interacting with opioid receptors. Modifications altering their relative positions or orientations can significantly impact a peptide's binding affinity and subsequent downstream effects. [, , ]
Q6: How does the introduction of conformational constraints, such as those achieved through cyclization or the use of specific amino acid substitutions, affect the biological activity of peptides containing the this compound sequence?
A6: Introducing conformational constraints significantly impacts the biological activity of peptides containing the this compound sequence. Techniques like cyclization or incorporating specific amino acid substitutions can restrict the peptide's flexibility, forcing it into a specific conformation. This can lead to enhanced selectivity for certain opioid receptors, increased potency, and improved resistance to enzymatic degradation, ultimately influencing the peptide's overall pharmacological profile. [, ]
Q7: How do chemical modifications, such as the introduction of fluorine atoms or sulfate groups, influence the binding affinity and selectivity of peptides containing the this compound sequence for opioid receptors?
A7: Chemical modifications, such as adding fluorine atoms or sulfate groups, can significantly alter the pharmacological properties of peptides containing the this compound sequence. For example, direct electrophilic fluorination of tyrosine residues in dermorphin analogues leads to a decrease in both mu- and delta-opioid receptor affinities, albeit without significantly impacting their selectivity for mu-opioid receptors. [] Similarly, incorporating tyrosine sulfate into dermorphin and deltorphin peptides differentially affects their activity. While the sulfated dermorphin analogue shows minimal interaction with opioid receptors, the sulfated deltorphin analogue retains significant activity, indicating a complex interplay between modification and peptide structure that influences receptor interactions. []
Q8: How have computational chemistry techniques, like molecular dynamics simulations, contributed to our understanding of the conformational preferences and interactions of peptides containing the this compound sequence with opioid receptors?
A8: Computational chemistry, particularly molecular dynamics simulations, has been instrumental in deciphering the structural dynamics and receptor interactions of peptides containing the this compound sequence. These simulations, often guided by experimental data like NMR restraints, provide valuable insights into the conformational preferences of these peptides in various environments, including membrane-mimetic systems. They help visualize potential binding modes with opioid receptors, identify key pharmacophoric elements, and predict the impact of structural modifications on binding affinities, thus aiding in the design and optimization of novel opioid ligands. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


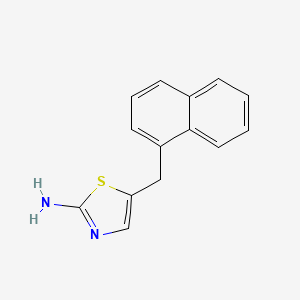
![N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B3251148.png)
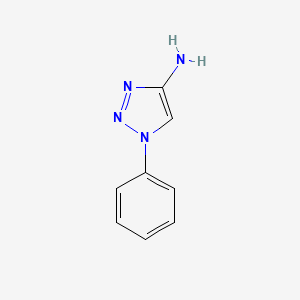


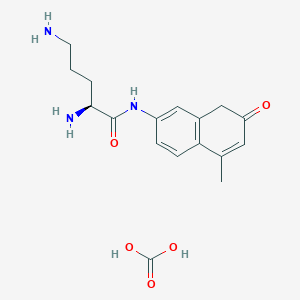
![7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene](/img/structure/B3251180.png)
![1-Chloro-2-({[(2-chlorophenyl)sulfonyl]methyl}sulfonyl)benzene](/img/structure/B3251199.png)

